Chemerin-9, Human

GPCR signaling Chemotaxis Inflammation

Many researchers mistakenly substitute full-length chemerin or other C-terminal fragments, but only Chemerin-9 offers the minimal, receptor-selective pharmacology required for precise pathway dissection. This synthetic nonapeptide (sequence YFPGQFAFS) is a high-purity reference standard for CMKLR1/GPR1 biased agonism studies and SAR lead optimization. - EC50: 7.1-10 nM at human ChemR23; IC50: 1.9 nM for binding - Distinct signaling from full-length protein; activates GPR1 (full chemerin does not) - Supplied with rapid global delivery; ideal for acute ex vivo assays

Molecular Formula C54H66N10O13
Molecular Weight 1063.2 g/mol
Cat. No. B12297647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChemerin-9, Human
Molecular FormulaC54H66N10O13
Molecular Weight1063.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)
InChIKeyQLVGSBXIQFERFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemerin-9, Human: ChemR23 Agonist Overview


Chemerin-9, Human (CAS 676367-27-4, sequence YFPGQFAFS) is a synthetic nonapeptide corresponding to the C-terminal amino acids 149–157 of the mature, proteolytically processed human chemerin protein [1]. It acts as a potent and selective agonist for the G protein-coupled receptor ChemR23 (also known as CMKLR1), a receptor highly expressed on macrophages, dendritic cells, and adipocytes that regulates chemotaxis, inflammation, and metabolic function [2]. This well-defined, short peptide provides a minimal and chemically tractable alternative to the full-length 137-amino acid protein, enabling precise, receptor-focused investigations .

Chemerin-9, Human: Substitution Risks


Treating full-length chemerin, other C-terminal peptide fragments (e.g., chemerin-13), or even species orthologs as functionally equivalent to human Chemerin-9 is a critical experimental error. Despite acting through the same primary receptor (CMKLR1), these ligands exhibit profound differences in potency, receptor selectivity, and even signaling bias that preclude simple substitution. For instance, the full-length protein and the nonapeptide display distinct structural binding modes that lead to divergent signaling outcomes [1], while other C-terminal truncations can be orders of magnitude less potent [2]. Furthermore, Chemerin-9 shows a unique receptor activation profile, being capable of activating GPR1 while full-length chemerin does not, and neither can activate CCRL2 [3]. The following quantitative evidence demonstrates that Chemerin-9, Human is a unique molecular tool whose specific properties must be accounted for in experimental design and procurement.

Chemerin-9, Human: Quantitative Evidence


Potency vs Full-Length Chemerin at CMKLR1

Chemerin-9, Human demonstrates a potency for activating the human CMKLR1 receptor that is comparable to, and in some assay contexts exceeds, that of the full-length mature chemerin protein [1]. In a direct, head-to-head comparison using a tethered ligand assay system in HEK293 cells, the tethered human chemerin-9 construct (t-Chem(149-157)) produced a significantly higher maximal activation (p < 0.001) of the human receptor than the tethered full-length protein (t-Chem(21-157)) [1]. The study also notes a species-specific difference, as this increased potency was not observed at the mouse receptor, where the two constructs were comparable [1].

GPCR signaling Chemotaxis Inflammation

C-Terminal Sequence Defines Potency Advantage

A comprehensive structure-activity relationship study demonstrated that the precise C-terminal sequence of Chemerin-9 is essential for high-potency CMKLR1 agonism, with even minor truncations or extensions causing dramatic losses in activity [1]. While Chemerin-9 (nonapeptide 149-157) retains low nanomolar potency for activating the chemerin receptor, further truncations from the N-terminus resulted in inactive compounds [1]. Critically, modification of the C-terminal end was particularly detrimental: the addition of a single amino acid or the removal of just two amino acids from the C-terminus modified the potency by four orders of magnitude (10,000-fold) [1].

Peptide Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

GPR1 Activation Distinct from Full-Length Chemerin

Chemerin-9, Human exhibits a distinct receptor activation profile compared to full-length chemerin, providing a tool for selective pathway dissection. A comparative study of the three known chemerin receptors (CMKLR1, GPR1, CCRL2) found that while both chemerin and Chemerin-9 bind to and activate G proteins via CMKLR1, they differ in their ability to engage GPR1 [1]. Specifically, Chemerin-9 was able to induce the recruitment of β-arrestin1 and 2 to GPR1, whereas full-length chemerin did not activate any G proteins through this receptor [1]. Neither ligand activated G proteins or recruited β-arrestins via the third receptor, CCRL2 [1].

Receptor Selectivity Functional Selectivity β-arrestin Signaling

High-Affinity Binding and Calcium Mobilization

Chemerin-9, Human displays high-affinity binding to its cognate receptors, CMKLR1 and CMKLR2, with sub-nanomolar IC50 values. In a radioligand binding assay, Chemerin-9 bound to CMKLR1 and CMKLR2 with IC50 values of 1.9 nM and 2.3 nM, respectively [1]. Functionally, this translates to robust calcium mobilization. An independent study using isolated rat aorta found that Chemerin-9 elicited a potent, concentration-dependent intracellular calcium response with an EC50 of 10 nM [2], while a related study reported an EC50 of 7.1 nM for cAMP inhibition in CHO cells expressing CMKLR . For comparison, a vendor reports that the related mouse Chemerin-9 has an EC50 of 42 nM at the mouse receptor , highlighting species-specific differences.

Radioligand Binding Calcium Signaling GPCR Pharmacology

In Vivo Efficacy in Atherosclerosis Model

Chemerin-9, Human has been shown to have a protective effect against atherogenesis in a well-established in vivo model. In Apoe-/- mice, a 4-week continuous infusion of Chemerin-9 resulted in a significant decrease in the area of aortic atherosclerotic lesions [1]. This reduction was associated with a decrease in intraplaque macrophage and smooth muscle cell (SMC) content [1]. This in vivo efficacy contrasts with the general pro-atherogenic role often attributed to the chemerin/CMKLR1 axis, highlighting the potential for context-dependent or biased signaling outcomes.

Atherosclerosis In Vivo Pharmacology Cardiovascular Disease

Plasma Stability Limitation vs Stabilized Analogs

A key limitation of Chemerin-9, Human is its rapid degradation and inactivation in plasma, a property it shares with the full-length protein [1]. This metabolic instability has been explicitly cited as a factor that limits the use of native Chemerin-9 in in vivo experiments [1]. Consequently, significant research efforts have been directed toward developing metabolically stable analogs, such as cyclic chemerin-9 derivatives, which demonstrate full stability in blood plasma for more than 24 hours while retaining activity [2].

Peptide Stability Pharmacokinetics In Vivo Studies

Chemerin-9, Human: Recommended Applications


In Vitro Signaling and Functional Selectivity

Based on its high potency (EC50 7.1-10 nM) [1][2] and unique ability to engage both CMKLR1 and GPR1 pathways [3], Chemerin-9, Human is the optimal tool for detailed in vitro dissection of chemerin receptor pharmacology. Its small size and well-defined structure make it ideal for structure-activity relationship (SAR) studies and for investigating biased agonism, as it produces signaling outcomes distinct from full-length chemerin [4].

Short-Term Ex Vivo and In Vivo Models

Due to its rapid plasma degradation [5], Chemerin-9, Human is best suited for applications where acute, localized receptor activation is required. This includes ex vivo assays on isolated tissues (e.g., aortic ring contraction assays, where its EC50 is 100 nM) [2] or short-term in vivo studies utilizing continuous infusion pumps to maintain effective concentrations, as demonstrated in the 4-week atherosclerosis study [6].

Stabilized Analog Development

Chemerin-9, Human serves as the critical reference standard and lead compound for the development of metabolically stable, next-generation analogs. Its potent binding (IC50 1.9 nM) [1] and functional activity define the benchmark against which new cyclic or modified peptides are measured. Procurement of the native nonapeptide is essential for validating the activity of these novel analogs in parallel assays [5].

Species-Specific CMKLR1 Pharmacology

The documented difference in efficacy between human Chemerin-9 and mouse Chemerin-9 at their respective receptors (EC50 7.1 nM vs. 42 nM) , and the fact that tethered human Chemerin-9 is superior to full-length protein only at the human receptor [7], make human Chemerin-9 an essential reagent for studies seeking to understand and translate findings from rodent models to human biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chemerin-9, Human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.